4-(4-fluorophenyl)oxane-2,6-dione

Catalog No.
S6453290
CAS No.
4926-12-9
M.F
C11H9FO3
M. Wt
208.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-fluorophenyl)oxane-2,6-dione

CAS Number

4926-12-9

Product Name

4-(4-fluorophenyl)oxane-2,6-dione

Molecular Formula

C11H9FO3

Molecular Weight

208.2

4-(4-Fluorophenyl)oxane-2,6-dione is a synthetic organic compound characterized by its unique structure, which consists of a pyran ring with a fluorophenyl substituent. This compound is classified as a pyran derivative, and its molecular formula is C11H9FO3C_{11}H_9FO_3 with a molecular weight of approximately 208.18 g/mol. The presence of the fluorophenyl group enhances its chemical reactivity and biological activity, making it an interesting subject for various scientific studies and applications.

  • Oxidation: This process can convert the compound into carboxylic acids or ketones using oxidizing agents such as potassium permanganate in acidic conditions.
  • Reduction: The compound can be reduced to more saturated forms using reducing agents like sodium borohydride, typically in alcoholic solvents.
  • Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule.

These reactions are fundamental for modifying the compound to create derivatives with desired properties.

Research indicates that 4-(4-Fluorophenyl)oxane-2,6-dione exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The fluorophenyl group enhances its binding affinity to various biological targets, including enzymes and receptors, which may lead to inhibition of enzyme activity or modulation of cellular signaling pathways. This makes the compound a candidate for further exploration in medicinal chemistry.

The synthesis of 4-(4-Fluorophenyl)oxane-2,6-dione typically involves several methods:

  • Reaction with Malonic Acid: One common method includes the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. This reaction often requires solvents like ethanol or methanol and is followed by cyclization to form the oxane ring.
  • Catalytic Methods: Catalysts such as trifluoroacetic acid are often employed to facilitate the synthesis under elevated temperatures, ensuring complete conversion of reactants to products.
  • Industrial Scale Production: For large-scale production, continuous flow reactors are used to maintain precise control over reaction parameters such as temperature and pressure, optimizing yield and purity through advanced purification techniques like chromatography.

4-(4-Fluorophenyl)oxane-2,6-dione has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and reagents in organic reactions.
  • Biology: Its potential biological activities are being explored for applications in drug development.
  • Medicine: It may function as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Industry: The compound is utilized in producing specialty chemicals and materials with specific properties.

The mechanism of action of 4-(4-Fluorophenyl)oxane-2,6-dione involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity and specificity towards enzymes or receptors. This interaction can lead to various biological effects such as enzyme inhibition or modulation of receptor signaling pathways. Ongoing research aims to elucidate these interactions further to understand their implications in therapeutic applications.

Several compounds share structural similarities with 4-(4-Fluorophenyl)oxane-2,6-dione:

  • 3,4-Dihydro-2H-pyran: A pyran derivative lacking the fluorophenyl group.
  • 3,4-Dihydro-6-methyl-2H-pyran-2-one: Another pyran derivative featuring a methyl group instead of a fluorophenyl group.
  • Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
  • 4-(Difluoromethyl)oxane-2,6-dione: Similar structure but with two fluorine atoms attached.

Uniqueness

The distinct feature of 4-(4-Fluorophenyl)oxane-2,6-dione is the presence of the fluorophenyl group. This substitution not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds. Its unique properties make it valuable for applications in medicinal chemistry and materials science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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